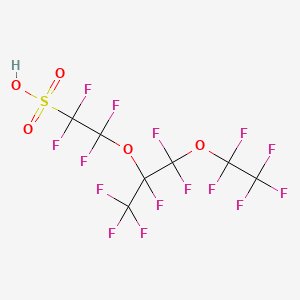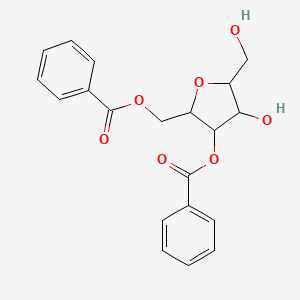
D-Glucitol,2,5-anhydro-,4,6-dibenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Glucitol,2,5-anhydro-,4,6-dibenzoate: is a chemical compound with the molecular formula C20H20O7 and a molecular weight of 372.37 g/mol . It is a derivative of D-glucitol (also known as sorbitol), where the hydroxyl groups at positions 4 and 6 are esterified with benzoic acid. This compound is primarily used in research and development settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucitol,2,5-anhydro-,4,6-dibenzoate typically involves the esterification of D-glucitol with benzoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bonds .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions using similar conditions as described above. The process would be optimized for yield and purity, with subsequent purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: D-Glucitol,2,5-anhydro-,4,6-dibenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups back to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: D-glucitol derivatives with hydroxyl groups.
Substitution: Various substituted glucitol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
D-Glucitol,2,5-anhydro-,4,6-dibenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of D-Glucitol,2,5-anhydro-,4,6-dibenzoate involves its interaction with various molecular targets. The ester groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s behavior in biological systems.
Comparaison Avec Des Composés Similaires
D-Glucitol,2,5-anhydro-,4,6-dibenzoate 1-(4-methylbenzenesulfonate): A similar compound with an additional sulfonate group, which may alter its chemical properties and reactivity.
This compound 1-(4-methylbenzenesulfonate): Another derivative with different ester groups, affecting its solubility and interaction with other molecules.
Uniqueness: this compound is unique due to its specific esterification pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C20H20O7 |
|---|---|
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
[3-benzoyloxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C20H20O7/c21-11-15-17(22)18(27-20(24)14-9-5-2-6-10-14)16(26-15)12-25-19(23)13-7-3-1-4-8-13/h1-10,15-18,21-22H,11-12H2 |
Clé InChI |
SSDDKLJPMGOGSJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)CO)O)OC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



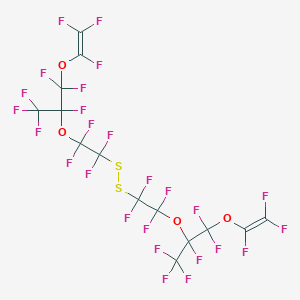

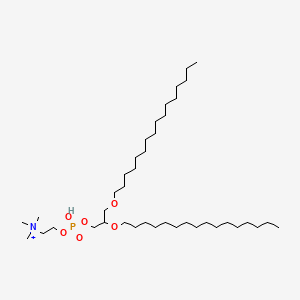
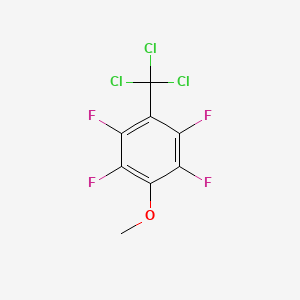
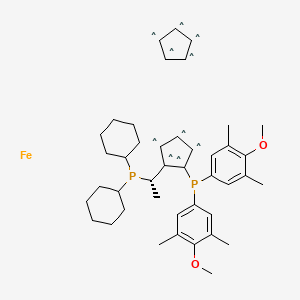
![N-[2-[5-(6-ethyl-3,4,5-trihydroxyoxan-2-yl)oxy-3-hydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B15089130.png)

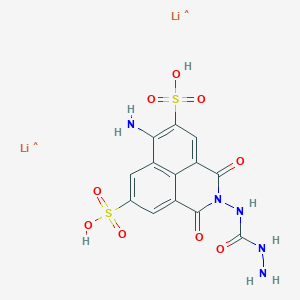
![2-(2,5-Dibromothiophen-3-yl)-6,9-dihexyl-1-(4-hexylphenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B15089150.png)
![Poly(oxy-1,2-ethanediyl),a-(1-oxo-2-propenyl)-w-[(1-oxo-2-propenyl)oxy]-](/img/structure/B15089166.png)

